1,4-Dihydro-6-methylquinoxaline-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.08e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHZZPCLZWZMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212416 | |

| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-61-1 | |

| Record name | 6-Methylquinoxaline-2,3(1H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6309-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-6-methylquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFE4V4JT6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

This technical guide provides a comprehensive overview of the core properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, synthesis methodologies, and known biological activities, with a focus on its role as a potential modulator of excitatory neurotransmission.

Chemical and Physical Properties

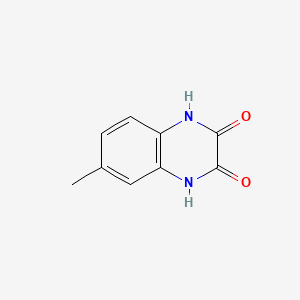

This compound, also known as 6-methylquinoxaline-2,3(1H,4H)-dione, is a heterocyclic organic compound.[1] Its structure consists of a pyrazine-2,3(1H,4H)-dione ring fused to a 4-methylbenzene ring. This core structure is shared by a class of compounds with significant biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6309-61-1 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | White to light gray or light yellow powder/crystal | [2] |

| Melting Point | 112 °C | [3] |

| Boiling Point | 467 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.28 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Dimethylformamide | [3] |

| pKa | 10.61 ± 0.20 (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound and related quinoxaline-2,3-diones is typically achieved through the condensation reaction of a substituted o-phenylenediamine with oxalic acid or its derivatives.[4] Various methods have been developed to optimize this reaction, including conventional heating, solvent-free grinding, and microwave-assisted synthesis.[4][5]

Experimental Protocol: Synthesis via Conventional Heating

This protocol describes the synthesis of a quinoxaline-2,3-dione derivative via the reaction of an o-phenylenediamine with oxalic acid under acidic conditions with conventional heating.[5]

Materials:

-

4-methyl-1,2-diaminobenzene

-

Oxalic acid dihydrate

-

Concentrated Hydrochloric Acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve oxalic acid dihydrate in deionized water with heating.

-

To the hot solution, carefully add concentrated hydrochloric acid.

-

Slowly add 4-methyl-1,2-diaminobenzene to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 1.5-2 hours.

-

After the reflux period, allow the mixture to cool to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified crystals of this compound in a desiccator.

Experimental Protocol: Solvent-Free Synthesis by Grinding

This environmentally friendly method avoids the use of solvents and often results in high yields in a shorter reaction time.[4]

Materials:

-

4-methyl-1,2-diaminobenzene

-

Oxalic acid dihydrate

-

Mortar and pestle

-

Deionized water or water/ethanol mixture (for crystallization)

Procedure:

-

Place equimolar amounts of 4-methyl-1,2-diaminobenzene and oxalic acid dihydrate in a mortar.

-

Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere. The mixture will initially form a paste and may then solidify.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the resulting solid is crystallized from water or a water/ethanol mixture to yield the pure product.

Biological Properties and Mechanism of Action

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore, with many of its derivatives exhibiting potent biological activities.[6] The primary mechanism of action for this class of compounds is the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[7]

While specific quantitative data for the AMPA receptor antagonist activity of this compound is not extensively available in the public domain, the activities of closely related and well-characterized analogs provide a valuable comparative landscape.

Table 2: In Vitro Antagonist Activity of Quinoxaline-2,3-dione Derivatives at the AMPA Receptor

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Notes | Reference |

| DNQX (6,7-dinitroquinoxaline-2,3-dione) | 0.74 | - | A standard competitive AMPA/kainate receptor antagonist. | [8] |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | 0.3 | - | Potent AMPA and kainate receptor antagonist. | [8] |

| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) | - | 0.060 | Potent and selective quisqualate subtype (AMPA) receptor antagonist. | [9][10] |

The antagonism of AMPA receptors by quinoxaline-2,3-diones has significant implications for the treatment of neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy, ischemic stroke, and neurodegenerative diseases.[11] By blocking the binding of glutamate to AMPA receptors, these compounds can prevent the excessive influx of cations (Na⁺ and Ca²⁺) into neurons, thereby mitigating excitotoxicity and subsequent neuronal damage.[12]

AMPA Receptor Signaling Pathway

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates AMPA receptors, leading to the opening of their associated ion channels.[13] This results in the influx of sodium and, in some cases, calcium ions, causing postsynaptic membrane depolarization. Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. One such pathway involves the interaction with the Src-family protein tyrosine kinase, Lyn.[13][14] Upon AMPA receptor stimulation, Lyn is activated, which in turn can trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[13] This cascade can ultimately lead to changes in gene expression, such as the upregulation of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[13][14]

Caption: AMPA Receptor Signaling and its Antagonism.

Experimental Protocol: Evaluation of AMPA Receptor Antagonism

The antagonist activity of this compound at the AMPA receptor can be assessed using various in vitro and in vivo models. A common in vitro method is the radioligand binding assay.

Objective: To determine the binding affinity (Kᵢ) of this compound to the AMPA receptor.

Materials:

-

Rat or mouse brain tissue (cortex or hippocampus)

-

[³H]AMPA (radioligand)

-

This compound (test compound)

-

Unlabeled glutamate or a known potent AMPA receptor antagonist (for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl buffer)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Assay: In a series of tubes, incubate the prepared brain membranes with a fixed concentration of [³H]AMPA and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Potential Applications and Future Directions

The structural and biological properties of this compound and its analogs make them promising candidates for further investigation in drug discovery, particularly for neurological and neurodegenerative disorders. Their ability to antagonize AMPA receptors suggests potential therapeutic utility in conditions where excitotoxicity plays a pathogenic role.[11][12]

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ and Kᵢ values of this compound for AMPA receptors and its selectivity over other glutamate receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the neuroprotective effects of this compound in animal models of stroke, epilepsy, and neurodegenerative diseases.

-

Safety and Toxicity Profiling: Conducting comprehensive studies to evaluate the safety and potential side effects of this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. healthchems.lookchem.com [healthchems.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoxaline-2,3-dione derivatives.

Chemical Structure and Properties

This compound, a member of the quinoxalinone class of heterocyclic compounds, possesses a core structure consisting of a benzene ring fused to a pyrazine ring, with a methyl group substitution at the 6-position.[1][2] Its chemical formula is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol .[2]

The structure of this compound is presented below:

Synonyms: 6-methyl-1,4-dihydroquinoxaline-2,3-dione; 6-Methylquinoxaline-2,3-diol[2] CAS Number: 6309-61-1[2]

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Melting Point | >300 °C | |

| Boiling Point | 467.0±40.0 °C at 760 mmHg | |

| pKa | 8.88±0.20 | |

| Appearance | Solid | |

| Solubility | Data not available |

Synthesis of this compound

An efficient, one-pot, and solvent-free synthesis of this compound has been reported. This method involves the reaction of 4-methyl-o-phenylenediamine with oxalic acid dihydrate via grinding.

Experimental Protocol: Solvent-Free Synthesis

Materials:

-

4-methyl-o-phenylenediamine

-

Oxalic acid dihydrate

-

Mortar and pestle

-

Deionized water

-

Ethanol

Procedure:

-

In a mortar, combine 4-methyl-o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).

-

Grind the mixture with a pestle at room temperature. The solid mixture will initially turn into a paste and then solidify upon continued grinding.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, triturate the resulting solid with deionized water to remove any unreacted oxalic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the product with deionized water, followed by a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from an appropriate solvent if necessary.

This synthetic approach is environmentally friendly and offers high yields. The workflow for this synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. Representative data is summarized below.

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.58 (s, 1H), 11.49 (s, 1H), 6.89 (s, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 2.25 (s, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.6, 155.5, 131.5, 129.8, 126.1, 116.5, 115.1, 114.9, 20.7 |

| Elemental Analysis | Calculated for C₉H₈N₂O₂: C, 61.36; H, 4.58; N, 15.90. Found: C, 61.35; H, 4.56; N, 15.92. |

Biological Activity and Signaling Pathways

Quinoxaline-2,3-dione derivatives are recognized as a significant class of compounds in medicinal chemistry, primarily for their activity as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] The AMPA receptor is a key ionotropic glutamate receptor in the central nervous system, mediating fast excitatory neurotransmission. Its overactivation is implicated in various neurological disorders, making AMPA receptor antagonists promising therapeutic agents.

| Compound | IC₅₀ (μM) for [³H]AMPA binding |

| 1,4-dihydroquinoxaline-2,3-dione | 0.69 |

This data is for the unsubstituted parent compound and serves as a reference.

AMPA Receptor Signaling Pathway

The AMPA receptor is a ligand-gated ion channel that, upon binding to glutamate, allows the influx of sodium and, in some cases, calcium ions, leading to neuronal depolarization. Antagonists like this compound are believed to competitively bind to the glutamate binding site on the AMPA receptor, thereby preventing its activation and subsequent downstream signaling.

The diagram below illustrates the canonical AMPA receptor signaling pathway and the inhibitory action of a competitive antagonist.

Caption: AMPA receptor signaling and inhibition by a competitive antagonist.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound as an AMPA receptor antagonist, standard pharmacological assays can be employed.

AMPA Receptor Binding Assay

This assay determines the affinity of the test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat cortical membranes (source of AMPA receptors)

-

[³H]AMPA (radioligand)

-

Test compound (this compound)

-

Incubation buffer (e.g., Tris-HCl with KSCN)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare rat cortical membranes.

-

In a reaction tube, add the cortical membranes, [³H]AMPA, and varying concentrations of the test compound.

-

Incubate the mixture at a specified temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC₅₀ value).

The general workflow for a receptor binding assay is outlined below.

Caption: General workflow for an AMPA receptor binding assay.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with known antagonistic activity at the AMPA receptor. Its straightforward, environmentally friendly synthesis and the established importance of its core structure in neuropharmacology make it an interesting candidate for further investigation in the context of neurological disorders characterized by excessive glutamatergic neurotransmission. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related quinoxaline-2,3-dione derivatives. Further studies are warranted to determine the specific binding affinity and functional effects of the 6-methyl derivative on AMPA receptor subtypes and to evaluate its efficacy in in vivo models of neurological disease.

References

An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione (CAS 6309-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dihydro-6-methylquinoxaline-2,3-dione (CAS 6309-61-1), a heterocyclic compound belonging to the quinoxalinone class. This document consolidates available data on its physicochemical properties, synthesis methodologies, and its role as a potential modulator of excitatory amino acid receptors. While specific biological activity data for this particular analog is limited in publicly accessible literature, this guide discusses the well-established pharmacology of the broader quinoxaline-2,3-dione scaffold as competitive antagonists of ionotropic glutamate receptors. Detailed experimental protocols for the synthesis of the title compound and for the biological evaluation of quinoxaline-2,3-diones at their putative targets are provided to support further research and development efforts.

Introduction

This compound is a derivative of the quinoxaline-2,3-dione core structure. This chemical family has attracted significant attention in medicinal chemistry due to the profound biological activities of its members, particularly within the central nervous system.[1][2] Quinoxaline-2,3-diones are recognized as a "privileged scaffold" for the development of antagonists for ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3][4] These receptors are crucial for mediating fast excitatory synaptic transmission in the brain, and their dysfunction is implicated in a variety of neurological and psychiatric disorders. As such, their antagonists are of significant interest for therapeutic development.[3] The title compound, with a methyl substitution at the 6-position, serves as a key intermediate in the synthesis of more complex derivatives and is a subject of interest for understanding the structure-activity relationships within this class of compounds.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in the design of biological assays.

| Property | Value | Source(s) |

| CAS Number | 6309-61-1 | [6][7] |

| Molecular Formula | C₉H₈N₂O₂ | [6][7] |

| Molecular Weight | 176.17 g/mol | [6][7] |

| IUPAC Name | 6-methyl-1,4-dihydroquinoxaline-2,3-dione | [7] |

| Synonyms | 6-Methylquinoxaline-2,3-diol, 2,3-Dihydroxy-6-methylquinoxaline | [6][7] |

| Appearance | White to almost white crystalline powder | [5][8] |

| Melting Point | 112 °C | [6] |

| Boiling Point | 467 °C at 760 mmHg | [6] |

| Density | 1.28 g/cm³ | [6] |

| Solubility | Slightly soluble in Dimethylformamide; Water solubility: 9.08e-04 M | [6][8] |

| pKa | 10.61 ± 0.20 (Predicted) | [6] |

| LogP | 0.6 | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of 4-methyl-o-phenylenediamine with oxalic acid. Several protocols have been reported, including conventional heating under reflux and a more recent solvent-free grinding method.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reflux Condensation

This protocol describes a conventional method for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-o-phenylenediamine (1 mmol) in a suitable volume of 4N hydrochloric acid.

-

Addition of Reagent: Add oxalic acid dihydrate (1 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water and recrystallize from an appropriate solvent system (e.g., aqueous ethanol) to yield the pure product.

Experimental Protocol: Solvent-Free Grinding Method

This environmentally friendly method avoids the use of solvents.[9]

-

Mixing of Reactants: In a mortar, combine 4-methyl-o-phenylenediamine (1 mmol, 0.122 g) and oxalic acid dihydrate (1 mmol, 0.126 g).

-

Grinding: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until the solid mixture turns into a melt.

-

Reaction Completion: Continue to grind the mixture occasionally for a specified period (typically 5-15 minutes).

-

Purification: Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[9]

Biological Activity and Putative Mechanism of Action

Glutamate Receptor Antagonism

Quinoxaline-2,3-dione derivatives are known to competitively inhibit the binding of glutamate to NMDA receptors and both glutamate and other agonists to AMPA and kainate receptors. This antagonism prevents the opening of the ion channels associated with these receptors, thereby inhibiting postsynaptic depolarization and subsequent neuronal excitation. The specific subtype selectivity and potency of these compounds are highly dependent on the substitution pattern on the quinoxaline ring system.

Signaling Pathway of Glutamate Receptor Antagonism

The following diagram illustrates the general mechanism of action for a quinoxaline-2,3-dione as a competitive antagonist at an ionotropic glutamate receptor.

Caption: Putative mechanism of action for this compound as a competitive antagonist.

Representative Experimental Protocols for Biological Evaluation

To facilitate further investigation into the biological activity of this compound, the following sections detail standard protocols for assessing affinity and functional antagonism at glutamate receptors.

Radioligand Binding Assay for NMDA Receptors

This assay determines the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat cortical tissue, through homogenization and differential centrifugation.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound).

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

-

Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Functional Antagonism

This technique directly measures the effect of the test compound on the function of AMPA receptors in live cells.

-

Cell Culture: Use a suitable cell line expressing AMPA receptors (e.g., HEK293 cells transiently transfected with AMPA receptor subunits) or primary neuronal cultures.

-

Recording Setup: Establish a whole-cell patch-clamp recording configuration on a selected cell.

-

Solutions: Use an intracellular solution in the patch pipette and an extracellular solution in the bath. The extracellular solution should contain an AMPA receptor agonist (e.g., glutamate or AMPA).

-

Baseline Current: Record the baseline current evoked by the application of the agonist.

-

Compound Application: Apply varying concentrations of this compound along with the agonist.

-

Current Measurement: Measure the inhibition of the agonist-evoked current at each concentration of the test compound.

-

Data Analysis: Plot the percentage of current inhibition against the concentration of the test compound and fit the data to a concentration-response curve to determine the IC₅₀ value.

Experimental Workflow for Biological Assays

The general workflow for evaluating the biological activity of a compound like this compound is outlined below.

Caption: A typical experimental workflow for the biological evaluation of a quinoxaline-2,3-dione derivative.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a valuable scaffold for medicinal chemistry research. Based on the extensive literature on the quinoxaline-2,3-dione core, it is hypothesized to act as a competitive antagonist of ionotropic glutamate receptors. This technical guide provides the necessary information and detailed experimental protocols to facilitate further investigation into its precise biological activity and potential as a modulator of glutamatergic neurotransmission. The provided methodologies for synthesis and biological evaluation offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cas 6309-61-1,this compound | lookchem [lookchem.com]

- 7. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. ias.ac.in [ias.ac.in]

1,4-Dihydro-6-methylquinoxaline-2,3-dione molecular weight

An In-depth Technical Guide on 1,4-Dihydro-6-methylquinoxaline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of this compound, a member of the quinoxaline-2,3-dione class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 6309-61-1 |

| Appearance | White to almost white crystalline powder |

| IUPAC Name | 6-methyl-1,4-dihydroquinoxaline-2,3-dione |

Experimental Protocols

The synthesis of quinoxaline-2,3-diones is primarily achieved through the cyclocondensation of an o-phenylenediamine with an oxalic acid derivative.[1] Various methods have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.

General Synthesis of Quinoxaline-2,3-diones

A common and straightforward method for synthesizing the quinoxaline-2,3-dione scaffold involves the reaction of the appropriately substituted o-phenylenediamine with oxalic acid.[2]

Protocol 1: Conventional Heating

-

A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent) is prepared in a suitable solvent, such as a dilute acid (e.g., 4N HCl).[3]

-

The reaction mixture is heated under reflux for a specified period, typically ranging from 30 minutes to several hours.[1]

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled, often on ice, to facilitate the precipitation of the product.[1]

-

The solid product is collected by filtration, washed with water, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a 5% NaOH solution followed by neutralization with dilute HCl.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and reduced reaction times.[1][4]

-

A powdered mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent) is placed in a microwave-safe vessel.[4]

-

A small amount of water (e.g., 1 mL) is added, and the mixture is thoroughly combined.[4]

-

The mixture is irradiated in a microwave reactor at a specified power (e.g., 250-400 W) for a short duration (e.g., 3-5 minutes).[1][4]

-

After the initial irradiation, additional water may be added, followed by a brief period of further irradiation to ensure complete dissolution.[1]

-

The solution is allowed to cool to room temperature, inducing crystallization of the product.

-

The product is isolated by filtration, washed with water, and recrystallized if necessary.

Protocol 3: Solvent-Free Grinding

This environmentally friendly method avoids the use of solvents and often proceeds efficiently at room temperature.[5]

-

A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent) is placed in a mortar.[5][6]

-

The reactants are thoroughly ground together with a pestle at room temperature.[5][6]

-

Grinding is continued until the mixture turns into a melt or a solid mass.[6]

-

The resulting product can then be purified by crystallization from water or a water/ethanol mixture.[5]

Characterization

The synthesized this compound and its derivatives are typically characterized using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For 6-methyl-1,4-dihydro-quinoxaline-2,3-dione, characteristic signals for the methyl group, aromatic protons, and NH protons would be expected.[5][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups, such as the C=O stretching of the dione and the N-H stretching of the amide groups.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[8]

-

Melting Point Determination: The melting point is a crucial physical property for assessing the purity of the synthesized compound.[6]

Signaling Pathways and Biological Activity

Quinoxaline-2,3-dione derivatives are well-documented for their broad spectrum of biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] A primary mechanism of action for many compounds in this class is the antagonism of ionotropic glutamate receptors, specifically the AMPA, kainate, and NMDA receptors.[10]

Antagonism of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation can lead to excitotoxicity, a process implicated in various neurological disorders. Quinoxaline-2,3-diones can act as competitive antagonists at the glutamate binding site on AMPA and kainate receptors, and at the glycine co-agonist site on NMDA receptors.[11] This inhibitory action modulates neuronal excitation and has potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.

Caption: Antagonism of glutamate receptors by quinoxaline-2,3-diones.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. ias.ac.in [ias.ac.in]

- 6. ijpda.org [ijpda.org]

- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 11. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Dihydro-6-methylquinoxaline-2,3-dione synthesis pathways

An In-depth Technical Guide to the Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline-dione class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development as it forms the core structure of various pharmacologically active agents. Quinoxaline-diones are recognized as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, playing a role in potential therapies for neurodegenerative disorders.[1][2] The synthesis of its derivatives is a key step in the discovery of new therapeutic compounds. This guide details the primary synthesis pathways, experimental protocols, and characterization data for this compound.

Core Synthesis Pathway: Cyclocondensation

The most prevalent and efficient method for synthesizing the 1,4-dihydroquinoxaline-2,3-dione core is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] For the synthesis of the 6-methyl derivative, the specific reactants are 4-methyl-1,2-phenylenediamine and an oxalic acid derivative, such as oxalic acid or diethyl oxalate.[1][5]

This reaction is versatile and can be performed under various conditions, including traditional heating in a solvent, microwave irradiation, or solvent-free grinding, which aligns with the principles of green chemistry by offering high atom economy and reduced waste.[1][3][6]

Data Presentation: Synthesis Methods Comparison

The following table summarizes various reported methods for the synthesis of quinoxaline-2,3-diones, with a focus on the target molecule where data is available.

| Reactant 1 | Reactant 2 | Conditions | Solvent | Yield (%) | Reference |

| 4-Methyl-1,2-phenylenediamine | Oxalic Acid | Simple grinding at room temperature | Solvent-free | Good | [1] |

| o-Phenylenediamine | Oxalic Acid Dihydrate | Microwave irradiation (250 watt), 1 min | Water (1 mL) | Not specified | [6] |

| Substituted o-phenylenediamine | Diethyl Oxalate | Rotatory evaporation, 50-80°C | Chloroform | Not specified | [5] |

| 4-Nitro-1,2-phenylenediamine | Oxalic Acid Dihydrate | Grinding, room temp, 15-20 min | Solvent-free | ~85% (for Nitro intermediate) | [7] |

Experimental Protocols

Method 1: Solvent-Free Synthesis by Grinding

This protocol is adapted from a green chemistry approach reported for the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives.[1]

Materials:

-

4-methyl-o-phenylenediamine

-

Oxalic acid

-

Mortar and pestle

Procedure:

-

Place 4-methyl-o-phenylenediamine and oxalic acid in equimolar amounts into a mortar.

-

Grind the two reactants together vigorously using a pestle at room temperature in an open atmosphere.

-

Continue grinding for approximately 15-20 minutes. The mixture may initially form a paste before solidifying.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting solid product is the desired this compound.

-

The product can be washed with a small amount of cold water and then dried. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.

Characterization Data

The structure of the synthesized this compound is confirmed using various spectroscopic techniques.

Table of Spectroscopic Data

The following data has been reported for this compound.[1]

| Analysis Type | Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5 |

| Mass Spec. (m/z) | 176.0 (M+) |

| Elemental Analysis (Calcd. for C₉H₈N₂O₂) | C 61.36%, H 4.58%, N 15.90% |

| Elemental Analysis (Found) | C 61.33%, H 4.51%, N 16.01% |

Note: The ¹H NMR signals at δ 10.11 correspond to the two N-H protons of the dione. The singlet at δ 2.21 corresponds to the methyl (-CH₃) group protons. The remaining signals are from the aromatic protons.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione and related quinoxalinediones: characterization of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (and N-methyl-D-aspartate) receptor and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. Quinoxaline-dione derivatives are significant pharmacophores that have garnered attention for their potential in the development of novel therapies for neurodegenerative disorders.[1] This document aims to serve as a core reference for researchers by presenting key analytical data in a structured format and outlining the methodologies for its acquisition and the compound's synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (C₉H₈N₂O₂; Molar Mass: 176.17 g/mol ).[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.21 | Singlet (s) | 3H | -CH₃ |

| 6.78 | Doublet (d) | 1H | Aromatic CH |

| 7.22 | Singlet (s) | 1H | Aromatic CH |

| 7.51 | Doublet (d) | 1H | Aromatic CH |

| 10.11 | Multiplet (m) | 2H | -NH (Amide) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 21.2 | -CH₃ |

| 117.5 | Aromatic CH |

| 119.3 | Aromatic CH |

| 123.7 | Quaternary Aromatic C |

| 127.3 | Quaternary Aromatic C |

| 131.2 | Quaternary Aromatic C |

| 135.7 | Aromatic CH |

| 156.5 | C=O (Amide) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data

| Technique | m/z | Assignment |

| Mass Spectrometry | 176.0 | [M]⁺ |

| GC-MS | 147 | Top Peak Fragment |

The molecular ion peak [M]⁺ is observed at m/z 176.0.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), the top peak fragment is observed at m/z 147.[2]

Infrared (IR) Spectroscopy

While specific peak data for this molecule is not detailed in the cited literature, the IR spectrum of a related quinoxaline-dione shows a broad band centered around 3400 cm⁻¹ due to N-H stretching, alongside characteristic amide C=O stretching peaks.[1] For this compound, the spectrum is expected to show strong absorption bands corresponding to the N-H and C=O functional groups.

Experimental Protocols

The following protocols describe the synthesis of the title compound and the instrumentation used for spectroscopic analysis.

Synthesis of this compound[1]

A green, solvent-free synthesis has been reported, achieving the target compound through a one-pot reaction at room temperature.[1]

-

Reactants : 4-methyl-benzene-1,2-diamine (1 mmol) and oxalic acid dihydrate (1 mmol).

-

Procedure :

-

A mixture of the two reactants is placed in a mortar.

-

The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.

-

Grinding is continued until the solid mixture turns into a melt.

-

The melt is then crystallized from a water/ethanol (1:1) mixture to yield the pure product, this compound.

-

Caption: Green synthesis workflow for this compound.

Spectroscopic Analysis Methodologies

The following instrumentation and parameters were used for the acquisition of the presented spectroscopic data.[1]

-

NMR Spectroscopy :

-

Instrument : Varian FT-400 MHz spectrometer.

-

Sample Preparation : The compound was dissolved in DMSO-d₆.

-

Frequencies : 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

-

Mass Spectrometry :

-

IR Spectroscopy :

-

Instrument : Perkin–Elmer Spectrum One FT-IR spectrometer.

-

Sample Preparation : A KBr disk was prepared with the solid compound.

-

Range : 4000–400 cm⁻¹.[1]

-

References

A Technical Guide to 6-Methylquinoxaline-2,3(1H,4H)-dione

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of 6-Methylquinoxaline-2,3(1H,4H)-dione, a heterocyclic compound belonging to the quinoxalinedione class. This document covers its chemical identity, synthesis, biological significance as a pharmacophore, and detailed experimental protocols for its study.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-methyl-1,4-dihydroquinoxaline-2,3-dione or 6-methylquinoxaline-2,3(1H,4H)-dione .[1][2][3] It is a polycyclic aromatic compound featuring a benzene ring fused to a pyrazine ring, with ketone groups at positions 2 and 3.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its identification, purification, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methyl-1,4-dihydroquinoxaline-2,3-dione | [1] |

| Synonyms | 1,4-Dihydro-6-methylquinoxaline-2,3-dione; 2,3-Dihydroxy-6-methylquinoxaline | [2][4] |

| CAS Number | 6309-61-1 | [1][5] |

| Molecular Formula | C₉H₈N₂O₂ | [1][5] |

| Molecular Weight | 176.17 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | >300 °C (decomposes) | [7] |

| ¹³C NMR Spectra | Referenced in SpectraBase (A. Hardt, W. Bremser BASF 1981) | [1] |

| Mass Spectrometry | GC-MS data available in NIST Mass Spectrometry Data Center | [1] |

| IR Spectra | FTIR data available in SpectraBase (Bruker IFS 112, KBr-Pellet) | [1] |

Biological Significance and Mechanism of Action

Quinoxalinediones are a well-established class of compounds in medicinal chemistry, primarily recognized for their activity as antagonists of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[7] Overstimulation of these receptors is implicated in excitotoxicity, a pathological process involved in various neurological disorders.[8]

As competitive antagonists, these compounds bind to the glutamate binding site on the AMPA receptor, preventing the binding of the endogenous agonist, glutamate.[9] This action blocks the opening of the associated ion channel, thereby inhibiting postsynaptic depolarization and reducing excitatory neurotransmission.[9][10] This mechanism makes them promising candidates for developing treatments for conditions like epilepsy, pain, and other neurodegenerative disorders.[8][11]

Beyond neuroactivity, various quinoxaline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[11][12][13][14]

Signaling Pathway: AMPA Receptor Antagonism

The following diagram illustrates the mechanism by which a quinoxalinedione derivative blocks glutamatergic neurotransmission at the AMPA receptor.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of 6-methylquinoxaline-2,3(1H,4H)-dione.

Synthesis Workflow

The most common and direct method for synthesizing quinoxaline-2,3-diones is the cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[15][16] For the target compound, 4-methyl-1,2-phenylenediamine is used as the starting material.

Protocol: Synthesis by Cyclocondensation [15][16]

-

Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable volume of aqueous hydrochloric acid (e.g., 4M HCl).

-

Addition: To this solution, add oxalic acid dihydrate (1.1 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath to facilitate precipitation.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol or ethyl acetate to remove unreacted starting materials and impurities.

-

Drying: Dry the resulting solid under vacuum to yield 6-methylquinoxaline-2,3(1H,4H)-dione as a solid product. Further purification can be achieved by recrystallization if necessary.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Quinoxaline derivatives are known for their antimicrobial properties.[14] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

6-methylquinoxaline-2,3(1H,4H)-dione

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure: [14]

-

Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC) [10]

-

Purpose: To assess purity and monitor reaction progress.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

2. Mass Spectrometry (MS) [10]

-

Purpose: To confirm the molecular weight and aid in structural elucidation.

-

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Definitive structural elucidation.

-

Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra to identify the chemical environment of all protons and carbons in the molecule.

Summary of Biological Activity Data for Related Compounds

While specific quantitative bioactivity data for 6-methylquinoxaline-2,3(1H,4H)-dione is not widely published, data for structurally related AMPA receptor antagonists provide valuable context for its potential efficacy.

| Compound Name | Receptor Affinity / Activity | Reference(s) |

| YM90K (6-(1H-Imidazol-1-yl)-7-nitroquinoxaline-2,3-dione) | AMPA Receptor Antagonist (Ki = 0.084 µM) | [17] |

| NBQX (2,3-Dioxo-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) | AMPA Receptor Antagonist (Ki = 0.060 µM) | [17] |

| DNQX (6,7-Dinitroquinoxaline-2,3-dione) | Potent non-NMDA receptor antagonist | [16] |

| CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione) | Potent and selective non-NMDA iGluR antagonist | [16] |

| 4d (1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one) | AMPA Receptor Affinity (IC₅₀ = 0.83 µM) | [18] |

References

- 1. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6309-61-1,this compound | lookchem [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 6-Methylquinoxaline-2,3(1H,4H)-dione - CAS:6309-61-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 8. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic organic compound belonging to the quinoxaline-2,3-dione class. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Quinoxaline-2,3-diones are recognized as antagonists of ionotropic glutamate receptors, including NMDA and AMPA receptors, playing a crucial role in the modulation of excitatory neurotransmission.[1] As such, they represent a promising avenue for the development of therapeutic agents for a range of neurological and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its closely related analogs.

Chemical and Physical Properties

This compound, with the empirical formula C₉H₈N₂O₂, has a molecular weight of 176.17 g/mol . A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| CAS Number | 6309-61-1 | [2] |

| Appearance | Solid | |

| Melting Point | >300 °C | |

| Solubility | Data not available | |

| LogP | 0.6 | [2] |

Synthesis and Experimental Protocols

An environmentally friendly and efficient one-pot synthesis of this compound has been reported. This method involves the solid-phase grinding of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate at room temperature, offering high atom economy and avoiding the use of hazardous solvents.

Experimental Protocol: Green Synthesis

Materials:

-

4-methyl-1,2-phenylenediamine

-

Oxalic acid dihydrate

Procedure: A mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) is ground together in a mortar and pestle at room temperature. The grinding is continued until the solid mixture forms a paste and then solidifies. The resulting solid is then washed with a small amount of water and dried to yield the pure product.

Figure 1: General synthesis route for this compound.

Spectroscopic Data

The structural confirmation of this compound is supported by spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| 10.11 (s, 2H, NH) | 156.5 |

| 7.51 (d, 1H) | 135.7 |

| 7.22 (s, 1H) | 131.2 |

| 6.78 (d, 1H) | 127.3 |

| 2.21 (s, 3H, CH₃) | 123.7 |

| 119.3 | |

| 117.5 | |

| 21.2 |

Biological Activity and Signaling Pathways

Derivatives of the quinoxaline-2,3-dione core have been extensively studied. For instance, 6,7-disubstituted derivatives have shown potent antagonist activity at both AMPA and kainate receptors.[3] Furthermore, N-substituted analogs have been synthesized and evaluated, with some demonstrating agonist or antagonist properties at the AMPA receptor.[3] The neuroprotective effects of quinoxaline-2,3-dione derivatives are believed to be mediated by the modulation of intracellular signaling pathways that are activated by excessive glutamate receptor stimulation. By blocking these receptors, these compounds can prevent the massive influx of calcium ions (Ca²⁺) that triggers excitotoxic cell death cascades.[1]

Some research also suggests that certain quinoxaline derivatives may exert their neuroprotective effects through the activation of pro-survival signaling pathways like the PI3K/Akt and MAPK/ERK pathways.[1] The general proposed mechanism of neuroprotection for quinoxaline-2,3-dione derivatives is illustrated below.

Figure 2: Hypothesized signaling pathway for the neuroprotective effects of quinoxaline-2,3-dione derivatives.

Conclusion and Future Directions

This compound is a readily synthesizable compound belonging to a class with significant therapeutic potential, particularly in the realm of neuroprotection. While detailed biological data for this specific molecule is currently limited, the well-established activity of its structural analogs as glutamate receptor antagonists provides a strong rationale for further investigation. Future research should focus on a comprehensive pharmacological characterization of this compound, including its binding affinities for various glutamate receptor subtypes and its efficacy in in vitro and in vivo models of neurodegenerative diseases. Such studies are crucial to unlock the full therapeutic potential of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline-2,3-dione class of molecules. This class is of significant interest to the pharmaceutical and neuroscience research communities due to the well-established activity of many of its derivatives as antagonists of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Over-activation of these receptors is implicated in excitotoxicity, a key pathological process in a range of neurological and neurodegenerative disorders.[1] Consequently, antagonists of these receptors hold considerable promise as therapeutic agents. This technical guide provides a comprehensive overview of the known synthesis, potential therapeutic applications, and relevant biological data for this compound and its close analogs. While specific quantitative data for the 6-methyl derivative is limited in publicly available literature, the data from related compounds provides a strong rationale for its further investigation as a neuroprotective, anticonvulsant, and anxiolytic agent.

Introduction: The Quinoxaline-2,3-dione Scaffold

Quinoxaline-2,3-dione forms the core structure for a class of compounds that have been extensively investigated for their biological activities.[4] A primary mechanism of action for many of these derivatives is the competitive antagonism of the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[2][3] Excitotoxicity, resulting from excessive glutamate receptor activation and subsequent neuronal damage, is a common pathway in various neurological conditions, including ischemic stroke, epilepsy, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][5] By competitively inhibiting the AMPA receptor, quinoxaline-2,3-dione derivatives can mitigate this excitotoxic cascade, highlighting their therapeutic potential.[1]

Synthesis of this compound

An efficient, one-pot, solvent-free synthesis of this compound has been reported.[6] This method offers a green chemistry approach with high atom economy.

Experimental Protocol: One-Pot Grinding Method

This protocol is adapted from the work of Adib et al. (2006).[6]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

Mortar and pestle

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) is placed in a mortar.

-

The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.

-

Grinding is continued until the mixture turns into a melt.

-

The mixture is then left to stand, with occasional grinding, for the time specified for the reaction to complete (typically monitored by TLC).

-

Upon completion, the resulting solid is crystallized from water or a water/ethanol mixture to yield pure this compound.

Caption: One-pot synthesis of this compound.

Potential Therapeutic Applications

Based on the pharmacological profile of the broader quinoxaline-2,3-dione class, this compound is a promising candidate for investigation in several therapeutic areas.

Neuroprotection

Mechanism of Action: The neuroprotective effects of quinoxaline-2,3-dione derivatives are primarily attributed to their antagonism of AMPA receptors.[1] By blocking the binding of glutamate, these compounds prevent excessive Ca2+ influx into neurons, a key trigger for excitotoxic cell death cascades involving the activation of proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species.

Quantitative Data for Analogs: While specific data for the 6-methyl derivative is not readily available, the following table summarizes the AMPA receptor antagonist activity of other relevant quinoxaline-2,3-dione derivatives.

| Compound | Assay | IC50 (µM) | Reference |

| PNQX | AMPA Receptor Binding | 0.063 | [7] |

| Sarcosine analogue of PNQX | AMPA Receptor Binding | 0.14 | [7] |

| N-substituted 6,7-dimethyl-QXDN | [3H]AMPA Binding | 22-51 | [8] |

Experimental Protocol: In Vitro Neuroprotection Assay (General)

The following is a generalized protocol for assessing the neuroprotective effects of a compound like this compound against a neurotoxin in a neuronal cell culture.

Objective: To determine the ability of the test compound to protect neuronal cells from cell death induced by a neurotoxin (e.g., glutamate, 6-hydroxydopamine).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

-

Cell culture medium and supplements.

-

This compound.

-

Neurotoxin (e.g., Glutamate).

-

MTT or LDH assay kit for cell viability.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Toxin Exposure: Add the neurotoxin to the wells to induce cell death.

-

Incubation: Incubate the plate for 24-48 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

-

Data Analysis: Calculate the percentage of cell viability relative to control wells and determine the EC50 of the test compound.

Caption: A generalized workflow for assessing neuroprotective effects in vitro.

Anticonvulsant Activity

Given their mechanism as AMPA receptor antagonists, quinoxaline-2,3-diones have been investigated for their potential as anticonvulsant agents.[9] AMPA receptors are critically involved in the initiation and spread of seizure activity.[10]

Quantitative Data for Analogs: The following table presents anticonvulsant activity data for some quinoxaline derivatives in animal models.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| Quinoxaline derivative 24 | PTZ-induced seizures (mice) | 37.50 | [10] |

| Quinoxaline derivative 28 | PTZ-induced seizures (mice) | 23.02 | [10] |

| Quinoxaline derivative 32 | PTZ-induced seizures (mice) | 29.16 | [10] |

| Quinoxaline derivative 33 | PTZ-induced seizures (mice) | 23.86 | [10] |

| NBQX | Cortical epileptic afterdischarges (rats) | 10-90 (doses tested) | [11] |

Experimental Protocol: In Vivo Anticonvulsant Screening (General)

A common model for initial anticonvulsant screening is the pentylenetetrazol (PTZ)-induced seizure model.[12][13]

Objective: To evaluate the ability of this compound to protect against chemically-induced seizures.

Materials:

-

Male Swiss mice or Wistar rats.

-

This compound.

-

Pentylenetetrazol (PTZ).

-

Vehicle for drug administration.

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Induction: After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for a defined period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic, tonic-clonic).

-

Data Collection: Record the latency to the first seizure and the percentage of animals protected from seizures at each dose.

-

Data Analysis: Calculate the median effective dose (ED50) of the compound.

Anxiolytic Potential

Emerging evidence suggests that modulation of the glutamatergic system, including AMPA receptors, may play a role in anxiety disorders. Some quinoxaline derivatives have been shown to exhibit anxiolytic-like effects in preclinical models.

Experimental Protocol: Elevated Plus Maze (EPM) Test (General)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To determine if this compound has anxiolytic effects.

Materials:

-

Male mice or rats.

-

Elevated plus maze apparatus.

-

This compound.

-

Vehicle and a standard anxiolytic drug (e.g., diazepam).

Procedure:

-

Drug Administration: Administer the test compound, vehicle, or standard drug to different groups of animals.

-

Test Procedure: After a pre-treatment period, place each animal individually at the center of the EPM, facing one of the open arms.

-

Observation: Allow the animal to explore the maze for a set time (e.g., 5 minutes) and record its behavior using a video camera.

-

Data Collection: Measure parameters such as the time spent in the open arms versus the closed arms and the number of entries into each type of arm.

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways

The primary signaling pathway influenced by this compound, as with other compounds in its class, is the AMPA receptor-mediated signaling cascade.

Caption: Simplified AMPA receptor signaling and point of inhibition.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential for a variety of neurological disorders. While direct and extensive quantitative data for this specific molecule is currently limited in the public domain, the well-documented activity of its structural analogs as AMPA receptor antagonists provides a strong foundation for its further investigation. The efficient synthesis of this compound, coupled with the promising neuroprotective, anticonvulsant, and anxiolytic profiles of the quinoxaline-2,3-dione scaffold, makes it a compelling candidate for drug discovery and development programs aimed at addressing unmet needs in neurology and psychiatry. Future research should focus on detailed in vitro and in vivo characterization of this compound to fully elucidate its pharmacological profile and therapeutic utility.

References

- 1. benchchem.com [benchchem.com]